

Application Notes and Protocols for (-)-Carvomenthone in Fragrance and Flavor Chemistry

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Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112

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Introduction

(-)-Carvomenthone, a monoterpene ketone also known as p-menthan-2-one or tetrahydrocarvone, is a versatile ingredient in the fragrance and flavor industry.[1][2] It is characterized by a distinct minty, spearmint-like, herbal, and cooling aroma and taste.[3][4] This document provides detailed application notes and experimental protocols for the effective utilization of **(-)-Carvomenthone** in various formulations. It is found naturally in plants such as *Mentha arvensis*.

Organoleptic Profile

(-)-Carvomenthone possesses a characteristic cool and refreshing sensory profile, making it a valuable component in a wide array of products.

Attribute	Description
Odor	Minty, spearmint, herbal, with a slightly camphoraceous and citrus-like nuance. [1] [3] [5]
Taste	Minty, spearmint, cooling, green, woody, and herbal with a slight cooling aftertaste. [3] [4]
Appearance	Colorless clear liquid. [3]

Applications in Fragrance and Flavor

(-)-Carvomenthone is utilized in a variety of consumer and industrial products for its refreshing and masking properties.

Fragrance Applications

(-)-Carvomenthone is incorporated into fragrance compositions to impart a fresh, minty character. It is particularly effective in:

- Personal Care Products: Shampoos, lotions, and creams for its aromatic and soothing properties.[\[1\]](#)
- Air Fresheners: To provide a clean and refreshing scent.
- Herbaceous Fragrance Compositions: To add a distinct minty note.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Flavor Applications

As a flavoring agent, **(-)-Carvomenthone** is valued for its ability to provide a cool and refreshing taste sensation. Common applications include:

- Oral Care Products: Toothpaste, mouthwash, and dental chewing gums to freshen breath and provide a clean sensation.[\[6\]](#)[\[7\]](#)
- Confectionery: Chewing gum, candies, and mints.[\[8\]](#)
- Beverages: Mint teas, cocktails, and flavored waters.[\[8\]](#)

- Food Products: Used for herbal notes in spearmint and peppermint applications.[3]

Quantitative Data

The following tables summarize key quantitative data for the application of **(-)-Carvomenthone**.

Table 1: Regulatory and Identification Numbers

Identifier	Value
FEMA Number	3176[9][10]
JECFA Number	375
FLAVIS Number	07.092[3]
CAS Number	13163-73-0 (for (-)-Carvomenthone)

Table 2: Physical and Chemical Properties

Property	Value
Molecular Formula	C10H18O[3]
Molecular Weight	154.25 g/mol [3]
Specific Gravity	0.899 - 0.903 @ 25°C[4][5]
Refractive Index	1.452 - 1.455 @ 20°C[4][5]
Boiling Point	108 - 109 °C @ 760 mmHg[5]
Flash Point	180 °F (82.22 °C)[4][5]
Solubility	Insoluble in water; soluble in alcohol.[3][9]

Table 3: Recommended Usage Levels

Application	Recommended Level
Fragrance Concentrate	Up to 3.0% [5]
Flavor Applications (general)	1.00 - 10.00 ppm [3]
Mint, Savory Spices, Fruity Citrus, Fruity Yellow, Sweet Others	Useful [4] [5] [10]

Table 4: IFRA Standards - Maximum Acceptable Concentrations in Finished Products

Category	Product Type	Max Concentration (%)
1	Lip Products	0.0019
2	Deodorant/Antiperspirant	0.0019
3	Hydroalcoholic products applied to recently shaved skin	0.0019
4	Hydroalcoholic products applied to unshaved skin (e.g., fine fragrance)	1.9
5A	Body lotion, cream, oil	0.079
5B	Face moisturizer, cream	0.079
5C	Hand cream	0.079
5D	Baby products	0.027
6	Mouthwash, toothpaste	0.0055
7A	Rinse-off hair products	0.0019
7B	Leave-on hair products	0.0019
8	Household cleaning products (non-skin contact)	Not restricted
9	Soaps, shampoos, body washes	0.27
10A	Household cleaning products (some skin contact)	0.27
10B	Air care products	0.9
11A	Diapers	0.027
11B	Other products (e.g., fabric softeners)	0.027
12	Candles	Not restricted

Data sourced from the IFRA Transparency List.

Experimental Protocols

The following are detailed methodologies for key experiments involving **(-)-Carvomenthone**.

Protocol 1: Sensory Evaluation of **(-)-Carvomenthone** - Odor Profile

Objective: To determine the odor profile of **(-)-Carvomenthone** using a trained sensory panel.

Materials:

- **(-)-Carvomenthone** (97%+ purity)
- Odorless solvent (e.g., diethyl phthalate or ethanol)
- Glass vials with PTFE-lined caps
- Perfumer's smelling strips
- Sensory evaluation booths with controlled ventilation and lighting
- Data collection software or standardized paper forms

Procedure:

- **Sample Preparation:** Prepare a 10% solution of **(-)-Carvomenthone** in the chosen solvent. Prepare further dilutions of 1% and 0.1% for intensity evaluation.
- **Panelist Selection and Training:** Select 8-12 trained sensory panelists with demonstrated ability to describe and rate odor attributes. Familiarize them with mint-related aroma standards (e.g., L-carvone, menthol, eucalyptol).
- **Evaluation:**
 - Dip smelling strips into the prepared solutions to a depth of 1 cm.

- Present the strips in a randomized, blind-coded order to each panelist in individual sensory booths.
- Instruct panelists to evaluate the odor at different time intervals (initial, 15 min, 1 hr, 4 hr) to assess tenacity.
- Panelists will rate the intensity of the overall aroma and specific descriptors (e.g., minty, spearmint, herbal, cooling, camphoraceous) on a labeled magnitude scale (LMS) or a 15-point intensity scale.
- Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in perceived intensities of the attributes over time. Generate a spider web plot to visualize the odor profile.

Protocol 2: Sensory Evaluation of (-)-Carvomenthone - Flavor Profile in a Beverage

Objective: To evaluate the flavor profile and intensity of **(-)-Carvomenthone** in a model beverage system.

Materials:

- **(-)-Carvomenthone** (food grade)
- 5% sucrose solution in deionized water
- Glass beakers and stir plates
- Graduated pipettes
- Serving cups (2 oz), coded with random 3-digit numbers
- Unsalted crackers and room temperature water for palate cleansing
- Sensory evaluation booths

Procedure:

- **Sample Preparation:** Prepare a stock solution of **(-)-Carvomenthone** in food-grade ethanol. From the stock solution, prepare a series of concentrations in the 5% sucrose solution (e.g., 1 ppm, 5 ppm, 10 ppm). A control sample of the 5% sucrose solution without **(-)-Carvomenthone** should also be prepared.
- **Panelist Selection and Training:** Select 10-15 trained panelists. Familiarize them with the taste attributes associated with mint flavors.
- **Evaluation:**
 - Present the samples to the panelists in a randomized order.
 - Instruct panelists to take a sip of the sample, hold it in their mouth for 10 seconds, and then expectorate.
 - Panelists should rinse their mouths with water and wait for at least 2 minutes between samples, consuming a piece of an unsalted cracker if needed.
 - Panelists will rate the intensity of the overall flavor and specific attributes (e.g., minty, spearmint, cooling, bitter, sweet) on a Quantitative Descriptive Analysis (QDA) scale.
- **Data Analysis:** Analyze the data using ANOVA and post-hoc tests (e.g., Tukey's HSD) to identify significant differences between the concentrations.

Protocol 3: Incorporation of **(-)-Carvomenthone** into a Model Fragrance Accord

Objective: To create a simple herbaceous-mint fragrance accord using **(-)-Carvomenthone**.

Materials:

- **(-)-Carvomenthone**
- Other fragrance materials (e.g., Linalool for a floral-woody note, Eucalyptol for a fresh-camphoraceous note, and a fixative like Galaxolide)
- Perfumer's alcohol (SDA 40B)

- Glass beakers and droppers/pipettes
- Digital scale (0.001g accuracy)
- Smelling strips and sample vials

Procedure:

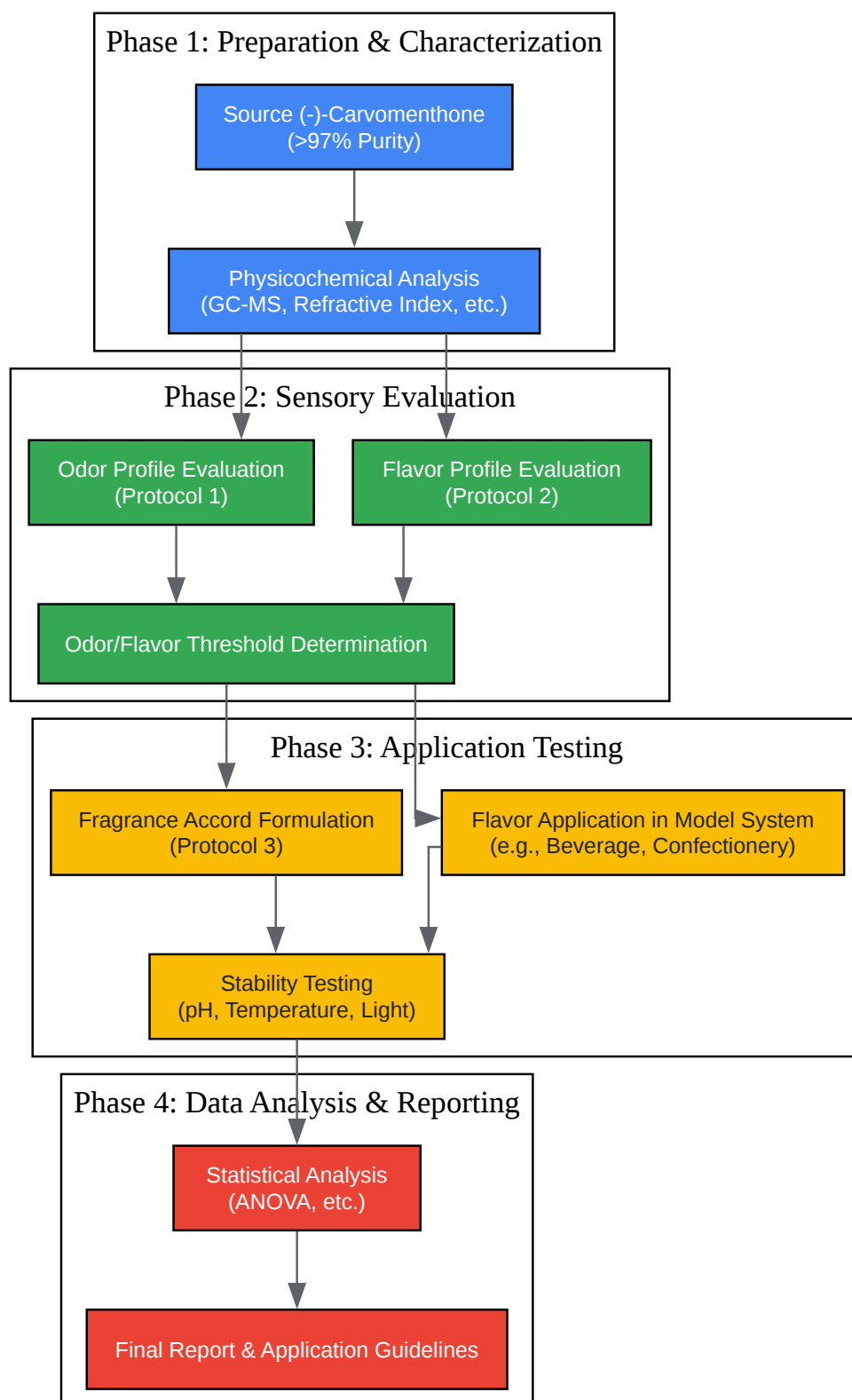
- Formulation: Create a base accord by blending complementary ingredients. A starting point could be:
 - Linalool: 40%
 - Eucalyptol: 20%
 - Galaxolide: 10%
- Incorporation of **(-)-Carvomenthone**: Prepare several variations of the base accord with different concentrations of **(-)-Carvomenthone** (e.g., 5%, 10%, 20%). The remaining percentage will be the base accord. For a 10g batch with 10% **(-)-Carvomenthone**:
 - **(-)-Carvomenthone**: 1.0g
 - Base Accord: 9.0g
- Maturation: Allow the blends to mature for at least 48 hours in a cool, dark place.
- Evaluation: Dilute the matured concentrates to 20% in perfumer's alcohol. Evaluate the different blends on smelling strips over time to assess the impact of **(-)-Carvomenthone** on the overall fragrance profile.

Visualizations



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Caption: Generalized Olfactory Signaling Pathway for Odorant Perception.



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Caption: Experimental Workflow for **(-)-Carvomenthone** Evaluation.

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